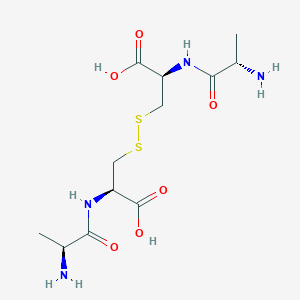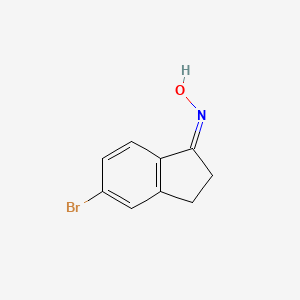![molecular formula C15H18N2O4 B1149820 2-フェニル-2,5-ジアザビシクロ[2.2.1]ヘプタン CAS No. 198988-84-0](/img/structure/B1149820.png)
2-フェニル-2,5-ジアザビシクロ[2.2.1]ヘプタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルの不斉合成
簡便な出発物質から、幅広いビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルを高エナンチオ選択的に、温和で操作が簡単な条件下、迅速にアクセスできる有機触媒的正式な[4 + 2]環化付加反応を実現しました {svg_1}.
キラルジアザビシクリックリガンドの合成
2-フェニル-2,5-ジアザビシクロ[2.2.1]ヘプタンは、キラルジアザビシクリックリガンドの合成における出発物質として使用でき、これは二銅(II)錯体の調製に適用されます {svg_2}.
3. 触媒としてのジアザビシクロ[2.2.1]ヘプタン誘導体の調製 この化合物は、不斉触媒反応に適用できる触媒としてのジアザビシクロ[2.2.1]ヘプタン誘導体の調製における前駆体としても役立ちます {svg_3}.
(1R,4R)-2,5-ジアザビシクロ[2.2.1]ヘプタン誘導体の合成
官能基化された(2S,4R)-4-アミノプロリンメチルエステルのエピマー化-ラクタム化カスケードが開発され、(1R,4R)-2,5-ジアザビシクロ[2.2.1]ヘプタン(DBH)誘導体の合成に適用されています {svg_4}.
5. 置換トリケトピペラジンのエノンへの不斉マイケル付加 有機触媒による置換トリケトピペラジンのエノンへの不斉マイケル付加により、高収率およびエナンチオマー比(er)で生成物が得られます。 さらなる修飾により、ジアザビシクロ[2.2.1]ヘプタンを含む天然物(NP)スキャフォールドを有する生成物が得られます {svg_5}.
天然物様モチーフの合成
ジアザビシクロ-[2.2.1]ヘプタン構造は、特に生物学的に活性な生成物のコア成分として興味深いものです。 様々なジアザビシクロ-[2.2.1]ヘプタンコア構造とプロリンアミドを含む構造は、TKPの初期の不斉マイケル付加の後、環開裂を含むTKP操作によって得られます {svg_6}.
作用機序
- The primary targets of DBH are not explicitly mentioned in the literature. However, it’s essential to recognize that DBH’s structure contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure found in various bioactive natural products and drug candidates .
Target of Action
将来の方向性
生化学分析
Biochemical Properties
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By influencing this pathway, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have demonstrated that 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane remains stable for extended periods under controlled conditions, but its stability can be compromised in the presence of light or heat. Long-term exposure to 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on physiological processes becomes pronounced beyond a certain dosage .
Metabolic Pathways
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, leading to the formation of various metabolites. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions. The metabolic flux of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can influence the levels of other metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is a critical determinant of its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane to these compartments. The localization of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane within these organelles can influence its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-phenyl-2,5-diazabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXZPLBADDTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)



